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Introduction
The Keck asymmetric allylation is a powerful and widely utilized method for the

enantioselective synthesis of homoallylic alcohols from aldehydes.[1][2][3] This reaction

employs a chiral catalyst, typically generated in situ from a titanium(IV) alkoxide and a chiral

diol, most commonly (R)- or (S)-BINOL (1,1'-bi-2-naphthol). The resulting chiral Lewis acid

complex activates the aldehyde, facilitating the stereoselective addition of an allyl nucleophile.

While allyltributyltin is the most frequently used reagent in this transformation, allyltriphenyltin
can also be employed. This document provides detailed application notes and protocols for

performing the Keck asymmetric allylation using allyltriphenyltin.

Reaction Principle and Mechanism
The Keck asymmetric allylation proceeds via the formation of a chiral titanium-BINOL complex,

which functions as a chiral Lewis acid. This catalyst coordinates to the carbonyl oxygen of the

aldehyde, activating it towards nucleophilic attack. The allyl group from allyltriphenyltin is then

transferred to the si- or re-face of the aldehyde, dictated by the chirality of the BINOL ligand,

leading to the formation of a homoallylic alcohol with high enantioselectivity.[1]

The precise mechanism is complex and not fully elucidated, but it is proposed to involve a

catalytic cycle where the active catalyst is regenerated after the C-C bond formation.[1] A
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positive non-linear effect is often observed, suggesting that a dimeric homochiral catalyst is

more reactive than the corresponding meso complex.[1]
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Caption: Proposed catalytic cycle for the Keck asymmetric allylation.

Experimental Protocols
Catalyst Preparation
Several methods for the in situ preparation of the active BINOL-Ti(IV) catalyst have been

reported. The choice of method can influence the reaction's efficiency and enantioselectivity.

Method A (1:1 BINOL:Ti)[2]

To a solution of (R)- or (S)-BINOL (1.0 equiv) in dichloromethane (CH₂Cl₂) is added

powdered 4 Å molecular sieves.

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) is added, and the mixture is stirred at a

specified temperature (e.g., room temperature or reflux) for a designated period (e.g., 30-60

minutes).

Method C (2:1 BINOL:Ti)[2]

To a solution of (R)- or (S)-BINOL (2.0 equiv) in CH₂Cl₂ is added powdered 4 Å molecular

sieves.
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Ti(OiPr)₄ (1.0 equiv) is added, and the mixture is stirred, typically at room temperature, for

30-60 minutes.

General Procedure for Asymmetric Allylation
The following is a general protocol adaptable for various aldehydes. Optimization of reaction

time, temperature, and stoichiometry may be necessary for specific substrates. This protocol is

adapted from procedures using allyltributylstannane due to the limited availability of detailed

protocols specifically for allyltriphenyltin.

Materials:

(R)- or (S)-BINOL

Titanium(IV) isopropoxide (Ti(OiPr)₄)

Allyltriphenyltin

Aldehyde

Anhydrous dichloromethane (CH₂Cl₂)

Powdered 4 Å molecular sieves

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

Catalyst Formation:

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

dissolve (S)-BINOL (e.g., 0.2 equiv relative to the aldehyde) in anhydrous CH₂Cl₂.

Add freshly activated, powdered 4 Å molecular sieves (approximately 200-400 mg per

mmol of aldehyde).

Add Ti(OiPr)₄ (e.g., 0.1 equiv relative to the aldehyde) dropwise to the stirred suspension.
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Stir the resulting mixture at room temperature for 30-60 minutes. The solution will typically

develop a deep red or brown color.

Reaction:

Cool the catalyst mixture to the desired reaction temperature (e.g., -78 °C, -40 °C, or -20

°C).

Add the aldehyde (1.0 equiv), either neat or as a solution in CH₂Cl₂, to the catalyst

mixture.

After stirring for a short period (e.g., 15-30 minutes), add allyltriphenyltin (e.g., 1.2-1.5

equiv) dropwise.

Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can

vary significantly (from hours to several days) depending on the substrate and reaction

conditions.

Work-up and Purification:

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer

is clear.

Filter the mixture through a pad of celite to remove the titanium salts and molecular

sieves, washing the filter cake with CH₂Cl₂.

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

homoallylic alcohol.

Determination of Enantiomeric Excess:
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The enantiomeric excess (ee) of the product can be determined by chiral High-

Performance Liquid Chromatography (HPLC) or by analysis of diastereomeric derivatives

(e.g., Mosher's esters) by NMR spectroscopy.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Catalyst Preparation:
(S)-BINOL + Ti(OiPr)4 + 4Å MS in CH2Cl2

Cool to Reaction Temperature
(e.g., -78 °C to -20 °C)

Add Aldehyde, then
Allyltriphenyltin

Stir and Monitor by TLC

Quench with sat. NaHCO3

Aqueous Workup and Extraction

Column Chromatography

Characterization and ee determination

End

Click to download full resolution via product page

Caption: General experimental workflow for the Keck asymmetric allylation.
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Substrate Scope and Performance
The Keck asymmetric allylation is compatible with a wide range of aldehydes, including

aromatic, aliphatic, and α,β-unsaturated aldehydes. High yields and excellent

enantioselectivities are typically achieved. While comprehensive data for allyltriphenyltin is

not as readily available as for its tributyltin counterpart, similar trends in reactivity and selectivity

are expected.

Table 1: Illustrative Examples of Keck Asymmetric Allylation

Aldehyde
Allylating
Agent

Catalyst
Loading
(mol%)

Temp (°C) Yield (%) ee (%)

Benzaldehyd

e
Allyltributyltin 10 -20 91 97

Cyclohexane

carboxaldehy

de

Allyltributyltin 10 -20 85 95

Cinnamaldeh

yde
Allyltributyltin 10 -20 88 96

Furfural Allyltributyltin 20 -78 82 93

Note: The data in this table is for reactions with allyltributyltin and serves as a general guide.

Actual results with allyltriphenyltin may vary and require optimization.

Troubleshooting and Optimization
Low Yield:

Ensure all reagents and solvents are strictly anhydrous. The catalyst is highly moisture-

sensitive.

Verify the activity of the 4 Å molecular sieves. They should be freshly activated by heating

under vacuum.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1265375?utm_src=pdf-body
https://www.benchchem.com/product/b1265375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Increase the reaction time or temperature, although this may sometimes negatively impact

enantioselectivity.

Increase the equivalents of the allyltin reagent.

Low Enantioselectivity:

Ensure the high enantiomeric purity of the BINOL ligand.

Optimize the reaction temperature; lower temperatures generally lead to higher

enantioselectivity.

Screen different catalyst preparation methods (e.g., varying the BINOL:Ti ratio).

Ensure the absence of any coordinating impurities that could interfere with the chiral

catalyst.

Safety Information
Organotin compounds are toxic and should be handled with appropriate personal protective

equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

Titanium(IV) isopropoxide is moisture-sensitive and will react with water to release

flammable isopropanol.

Dichloromethane is a suspected carcinogen and should be handled with care.

Conclusion
The Keck asymmetric allylation using allyltriphenyltin provides an effective method for the

synthesis of enantioenriched homoallylic alcohols. By carefully controlling the reaction

conditions and using high-purity reagents, researchers can achieve high yields and excellent

levels of stereocontrol. The protocols and guidelines presented here offer a solid foundation for

the successful application of this important transformation in organic synthesis and drug

development. Further optimization for specific substrates is encouraged to achieve the best

possible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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